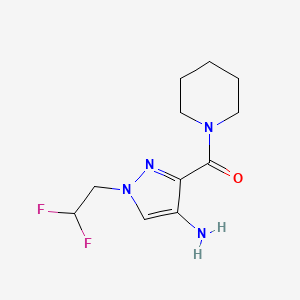

1-(2,2-difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F2N4O/c12-9(13)7-17-6-8(14)10(15-17)11(18)16-4-2-1-3-5-16/h6,9H,1-5,7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALICIYWCGWSZJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NN(C=C2N)CC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the piperidine-1-carbonyl group: This step involves the acylation of the pyrazole ring with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Addition of the 2,2-difluoroethyl group: This can be done through a nucleophilic substitution reaction using 2,2-difluoroethyl bromide in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Kinase Inhibition

Research indicates that derivatives of pyrazole compounds, including 1-(2,2-difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine, exhibit significant inhibitory effects on various kinases. Protein kinases are crucial in signal transduction pathways and are implicated in numerous diseases, including cancer. The compound's ability to inhibit specific kinases could lead to the development of targeted cancer therapies .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. The compound has shown promise in preclinical models by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism may involve the modulation of pathways associated with cell proliferation and survival .

Anti-inflammatory Properties

Pyrazole compounds have been reported to possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The specific structural features of this compound may enhance its efficacy in reducing inflammation through the inhibition of pro-inflammatory cytokines .

Neurological Applications

There is emerging interest in the use of pyrazole derivatives in neurological disorders. The compound may interact with neurotransmitter systems or modulate neuroprotective pathways, offering potential therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic chemistry, facilitating the development of more complex molecules with desired biological activities. Its utility in drug discovery processes highlights its importance beyond direct therapeutic applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

1-(2,2-Difluoroethyl)-4-(Pyrrolidin-1-ylcarbonyl)-1H-Pyrazol-3-Amine

- Structure : Replaces the piperidine carbonyl with a pyrrolidine carbonyl.

- Molecular Formula : C₁₀H₁₄F₂N₄O.

- Molecular Weight : 244.24 g/mol.

- Physical Properties : Predicted density of 1.50 g/cm³, boiling point 431.3°C.

- Key Difference : The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) may reduce steric hindrance and alter binding affinity in biological targets .

5-(Difluoromethyl)-1-(2-Methylpropyl)-1H-Pyrazol-4-Amine Hydrochloride

- Structure : Features a difluoromethyl group and isobutyl substituent.

- Key Difference: The hydrochloride salt enhances solubility in polar solvents compared to the free base form of the target compound.

1-Ethyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Amine

- Structure : Ethyl and trifluoromethyl substituents.

- Molecular Weight : 179.14 g/mol.

- Key Difference : The trifluoromethyl group is strongly electron-withdrawing, which may increase metabolic stability but reduce nucleophilicity at the amine position. Storage at 2–8°C suggests sensitivity to degradation under ambient conditions .

Heterocyclic and Aromatic Modifications

N-Cyclopropyl-3-Methyl-1-(Pyridin-3-yl)-1H-Pyrazol-4-Amine

- Structure : Pyridin-3-yl group at the 1-position and cyclopropylamine at the 4-position.

- Synthesis : Prepared via copper-catalyzed coupling (17.9% yield), highlighting challenges in introducing bulky substituents.

- Key Difference: The pyridine ring enables π-π stacking interactions in biological targets, unlike the non-aromatic piperidine in the target compound. Melting point: 104–107°C .

1-(2-Piperidin-1-ylethyl)-1H-Pyrazol-4-Amine

- Structure : Piperidinylethyl chain instead of a carbonyl-linked piperidine.

- The flexible ethyl spacer may confer distinct binding modes compared to the rigid carbonyl linkage .

Benzyl and Methoxy Derivatives

1-(2,2-Difluoroethyl)-N-(4-Methoxybenzyl)-1H-Pyrazol-4-Amine

- Structure : 4-Methoxybenzyl group at the 4-position.

- Molecular Formula : C₁₃H₁₅F₂N₃O.

- Molecular Weight : 267.28 g/mol.

- Storage at +4°C indicates stability concerns under standard conditions .

Data Tables

Table 1. Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | ClogP |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₅F₂N₅O | 271.27 | Not reported | Not reported | ~1.9 |

| 1-(2,2-Difluoroethyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine | C₁₀H₁₄F₂N₄O | 244.24 | Not reported | 431.3 | ~1.5 |

| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | C₁₃H₁₆N₄ | 228.29 | 104–107 | Not reported | ~2.1 |

| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₆H₈F₃N₃ | 179.14 | Not reported | Not reported | ~1.2 |

Biological Activity

1-(2,2-Difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 295.28 g/mol

- Key Functional Groups : Pyrazole, piperidine, and difluoroethyl moieties.

The biological activities of this compound are primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cell signaling pathways. For instance, it has been noted to inhibit Janus kinase (JAK) activity, which is crucial in the treatment of inflammatory diseases .

- Induction of Apoptosis : The compound has shown potential in inducing apoptotic pathways in cancer cells. This is particularly relevant for its application in oncology, where targeted therapies are essential for effective treatment .

Antifungal Activity

Recent studies have highlighted the antifungal properties of related piperidine derivatives. While specific data on the difluoroethyl derivative is limited, compounds with similar structures have demonstrated significant antifungal activity against resistant strains such as Candida auris. The minimum inhibitory concentrations (MICs) reported for related compounds ranged from 0.24 to 0.97 μg/mL .

Antitumor Activity

The compound's ability to induce apoptosis suggests its potential as an antitumor agent. In vitro studies have indicated that the compound can disrupt cancer cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2,2-difluoroethyl)-3-(piperidine-1-carbonyl)-1H-pyrazol-4-amine?

- Methodology : Optimize the coupling reaction between pyrazole intermediates and piperidine derivatives using cesium carbonate (Cs₂CO₃) as a base and copper(I) bromide (CuBr) as a catalyst in dimethyl sulfoxide (DMSO) at 35°C for 48 hours. Post-reaction, extract with dichlorethane, wash with HCl, and purify via gradient chromatography (e.g., ethyl acetate/hexane) .

- Key Considerations : Control inert atmospheres to prevent fluorinated side-reactions, and monitor reaction progress via TLC or LC-MS .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Techniques :

- NMR Spectroscopy : Analyze and NMR shifts to confirm substituent positions (e.g., difluoroethyl and piperidine-carbonyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 215 [M+H]) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement, focusing on bond lengths (mean C–C = 0.002 Å) and crystallographic R-factors (target R < 0.05) .

Q. How does the difluoroethyl group influence the compound’s reactivity?

- Impact : The electron-withdrawing nature of fluorine atoms stabilizes the pyrazole ring against nucleophilic attack. However, the difluoroethyl group may increase susceptibility to hydrolysis under acidic conditions. Use anhydrous solvents and low temperatures (<40°C) during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Approach :

Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts.

Crystallographic Refinement : Apply SHELXL to resolve ambiguities in bond angles or torsional strain .

Isotopic Labeling : Use -NMR to trace fluorine-specific interactions in complex mixtures .

Q. What strategies are effective for studying the compound’s pharmacokinetic properties?

- Methods :

- In Vitro Binding Assays : Use surface plasmon resonance (SPR) to measure affinity for target enzymes (e.g., kinases or GPCRs) .

- Metabolic Stability : Incubate with liver microsomes and quantify metabolites via LC-MS/MS. Fluorine atoms may reduce hepatic clearance due to increased lipophilicity .

- Blood-Brain Barrier Penetration : Calculate logP values (experimental or computational) to predict CNS activity .

Q. How can the piperidine-carbonyl moiety be modified to enhance target selectivity?

- Design Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.